molecular formula C21H32O11 B14082595 Apiosylrhododendrin

Apiosylrhododendrin

Cat. No.: B14082595
M. Wt: 460.5 g/mol
InChI Key: QJVVGCSWIOLQDG-GESFCUFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apiosylrhododendrin is an organic compound that has garnered interest in the field of life sciences. It is a glycoside derivative of rhododendrol, specifically derived from Betula pendula.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .

Chemical Reactions Analysis

Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Apiosylrhododendrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosidic linkage and its role as a precursor in the biocatalytic production of raspberry ketone. Its efficient conversion using biocatalysts highlights its potential for sustainable and eco-friendly industrial applications .

Properties

Molecular Formula

C21H32O11

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1

InChI Key

QJVVGCSWIOLQDG-GESFCUFHSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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